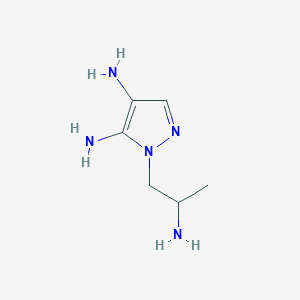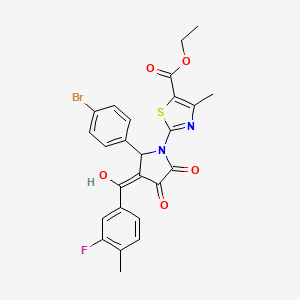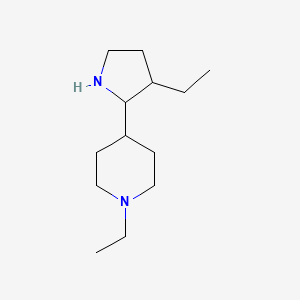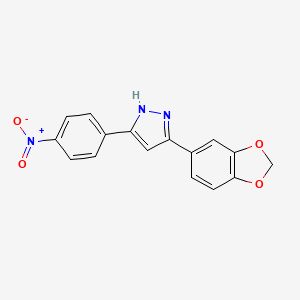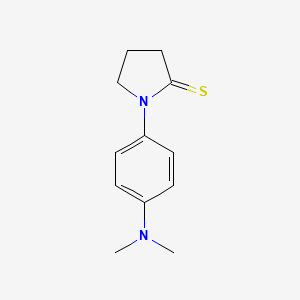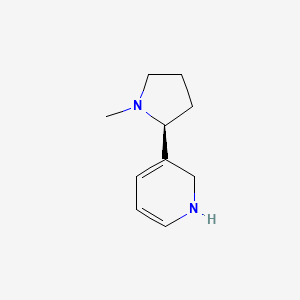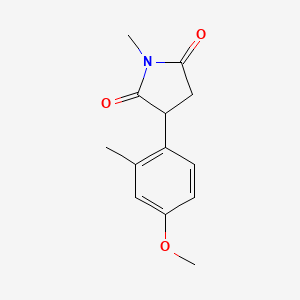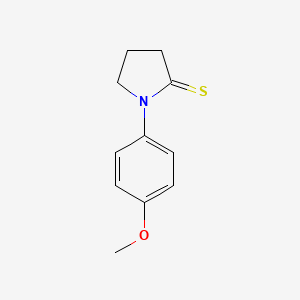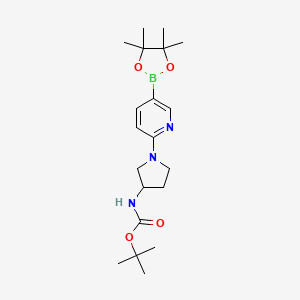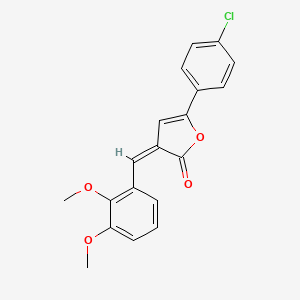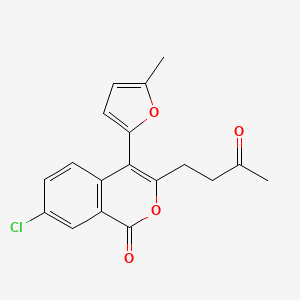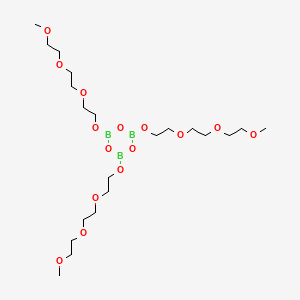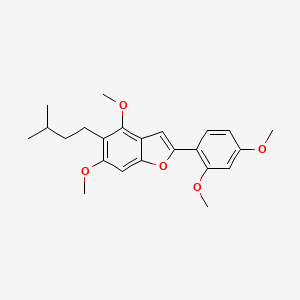
2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes multiple methoxy groups and an isopentyl side chain
Métodos De Preparación
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy groups, using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the benzofuran core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran include other benzofuran derivatives with different substituents. For example:
2-(2,4-Dimethoxyphenyl)-benzofuran: Lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
5-Isopentyl-4,6-dimethoxybenzofuran: Lacks the 2-(2,4-dimethoxyphenyl) group, which may influence its interaction with molecular targets. The uniqueness of 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66056-44-8 |
|---|---|
Fórmula molecular |
C23H28O5 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran |
InChI |
InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3 |
Clave InChI |
WYSPGMKKXFVMMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
